Dimethyl cis-stilbene-4,4'-dicarboxylate
Overview
Description
Dimethyl cis-stilbene-4,4’-dicarboxylate is an organic compound with the molecular formula C18H16O4. It is a derivative of stilbene, characterized by the presence of two methoxycarbonyl groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Mode of Action
It’s known that the compound exhibits ligand-based luminescence, emitting in the blue region of the electromagnetic spectrum . This suggests that it may interact with its targets through π–π* transitions in its highly conjugated structure .
Biochemical Pathways
The compound’s luminescent properties suggest it may influence pathways involving light-sensitive reactions or signaling .
Result of Action
Its luminescent properties suggest potential applications in imaging or detection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl cis-stilbene-4,4’-dicarboxylate . For instance, adequate ventilation is recommended during handling to avoid dust formation and inhalation . The compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cis-stilbene-4,4’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of cis-stilbene-4,4’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl cis-stilbene-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cis-stilbene-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: cis-Stilbene-4,4’-dicarboxylic acid.
Reduction: Dimethyl cis-stilbene-4,4’-diol.
Substitution: Brominated or nitrated derivatives of dimethyl cis-stilbene-4,4’-dicarboxylate.
Scientific Research Applications
Dimethyl cis-stilbene-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl trans-stilbene-4,4’-dicarboxylate
- cis-Stilbene-4,4’-dicarboxylic acid
- trans-Stilbene-4,4’-dicarboxylic acid
Uniqueness
Dimethyl cis-stilbene-4,4’-dicarboxylate is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer. This configuration affects its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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